molecular formula C11H15N3 B568630 [2-(1H-Indol-3-yl)-1-methyl-ethyl]-hydrazine CAS No. 117776-78-0

[2-(1H-Indol-3-yl)-1-methyl-ethyl]-hydrazine

Cat. No.: B568630
CAS No.: 117776-78-0
M. Wt: 189.262
InChI Key: WXNVZMWHMHUXRH-UHFFFAOYSA-N
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Description

[2-(1H-Indol-3-yl)-1-methyl-ethyl]-hydrazine is a specialized chemical scaffold of significant interest in medicinal chemistry, particularly in the design and synthesis of novel apoptosis-inducing agents for oncology research . The indole nucleus is a privileged structure in drug discovery, found in several FDA-approved therapeutics, and is known to regulate numerous proteins and genes implicated in cancer progression . Its integration with hydrazine functionality creates a versatile building block for developing potent molecular hybrids. This compound serves as a critical precursor for synthesizing more complex molecules, such as indole-based hydrazone hybrids, which have demonstrated potent pro-apoptotic activity against various cancer cell lines, including MCF-7 (breast cancer), HepG-2 (liver cancer), and HCT-116 (colon cancer) . The primary research value of derivatives stemming from this reagent lies in their ability to trigger programmed cell death by modulating key apoptotic markers. Studies on analogous compounds have shown they can increase the expression of caspase-3, caspase-9, cytochrome C, and the pro-apoptotic protein Bax, while simultaneously decreasing the expression of the anti-apoptotic protein Bcl-2 . Furthermore, such indole-hydrazine hybrids can induce oxidative stress in cancer cells by generating reactive oxygen species (ROS), evidenced by a significant increase in superoxide dismutase (SOD) levels and depletion of glutathione peroxidase (GSH-Px) and catalase (CAT) . By providing a core structure that can be conjugated with other pharmacophores like the 3-hydrazinoindolin-2-one scaffold, this reagent enables the exploration of structure-activity relationships (SAR) to optimize cytotoxic potency and develop new pro-apoptotic agents .

Properties

IUPAC Name

1-(1H-indol-3-yl)propan-2-ylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3/c1-8(14-12)6-9-7-13-11-5-3-2-4-10(9)11/h2-5,7-8,13-14H,6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXNVZMWHMHUXRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CNC2=CC=CC=C21)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fischer Indole Synthesis in Continuous Flow Systems

The Fischer indole synthesis, a classic method for constructing indole rings, has been adapted for the preparation of [2-(1H-Indol-3-yl)-1-methyl-ethyl]-hydrazine using automated continuous flow microreactors . This approach leverages acid-catalyzed cyclization of hydrazine derivatives with ketone intermediates.

In a representative procedure, β-ketothiazoles (2) are generated from ketal-protected thioamide (3) and α-bromoketones (5) in dimethylformamide (DMF) at 150°C for 3.75 minutes . Subsequent deketalization releases HBr, which catalyzes the Fischer indole synthesis when combined with hydrazine hydrochlorides (10) at 200°C. The continuous two-chip process achieves yields of 38%–82% over three steps without intermediate isolation . Key advantages include rapid reaction times (<15 minutes per step) and scalability.

Critical Parameters:

  • Temperature: 150–200°C for ketone activation and cyclization.

  • Solvent: DMF ensures solubility of intermediates.

  • Catalyst: In situ-generated HBr eliminates need for external acids.

Lithium Aluminium Hydride (LAH) Reduction of Nitrile Precursors

A reduction-based strategy employs LAH to convert 2-(1H-indol-3-yl)propionitrile into the corresponding amine, which is subsequently functionalized to hydrazine . In a documented protocol, LAH (3.4 g, 90 mmol) in tetrahydrofuran (THF) reduces 2-(1H-indol-3-yl)propionitrile (2.5 g, 14.7 mmol) at reflux, yielding 2-(1H-indol-3-yl)propylamine (82%) . To introduce the hydrazine moiety, the amine intermediate undergoes diazotization followed by substitution with hydrazine.

Optimization Insights:

  • Quenching: Controlled addition of wet THF prevents excessive exothermicity.

  • Workup: Filtration through Celite and ether rinsing minimizes product loss.

Multicomponent Ugi Tetrazole Reaction with Boc-Protected Hydrazine

The Ugi tetrazole reaction enables modular assembly of hydrazine-containing indole derivatives . Using tert-butoxycarbonyl (Boc)-protected hydrazine, aldehydes, and isocyanides in methanol, this one-pot method generates Boc-hydrazine tetrazoles. Subsequent deprotection with trifluoroacetic acid (TFA) yields free hydrazine derivatives.

Case Study:

  • Reagents: Boc-hydrazine, indole-3-carbaldehyde, methyl isocyanide.

  • Conditions: Room temperature, 18–24 hours.

  • Yield: 60%–75% after deprotection .

Limitations: Schiff base formation competes with tetrazole cyclization, necessitating precise stoichiometry.

Condensation with Thiosemicarbazide Followed by Oxadiazole Formation

A condensation-cyclization sequence starts with indole-3-carbaldehyde and thiosemicarbazide in methanol under acidic conditions . The hydrazone intermediate (1) is treated with potassium hydroxide and carbon disulfide to form 1,3,4-oxadiazole-2-thiones (4a–f) . Hydrolysis of the thione group releases hydrazine.

Typical Protocol:

  • Condensation: Indole-3-carbaldehyde + thiosemicarbazide → hydrazone (5–6 hours, steam bath).

  • Cyclization: KOH/CS₂ in ethanol → oxadiazole-thione (reflux, 3 hours).

  • Hydrolysis: H₂O/H⁺ → This compound .

Yield Range: 45%–65% over three steps .

Comparative Analysis of Methods

Method Key Reagents Yield Time Complexity
Fischer Indole SynthesisHydrazine hydrochlorides38%–82%<1 hourHigh
LAH ReductionLAH, THF82%2 hoursModerate
Ugi Tetrazole ReactionBoc-hydrazine, isocyanides60%–75%24 hoursModerate
Thiosemicarbazide RouteKOH, CS₂45%–65%8–10 hoursLow

Chemical Reactions Analysis

Types of Reactions

[2-(1H-Indol-3-yl)-1-methyl-ethyl]-hydrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis of [2-(1H-Indol-3-yl)-1-methyl-ethyl]-hydrazine

The synthesis of this compound typically involves the reaction of hydrazine derivatives with indole substrates. Various methodologies have been employed, including reflux conditions and microwave-assisted synthesis, which enhance yield and purity. For example, a study demonstrated the successful synthesis of hydrazone derivatives from indole-based compounds using hydrazine hydrate under controlled conditions, yielding significant amounts of the desired product .

Anticancer Properties

One prominent application of this compound is in cancer therapy. Research indicates that indole derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, a derivative similar to this compound was shown to inhibit hepatocellular carcinoma growth by inducing apoptosis and cell cycle arrest . The mechanism involves the modulation of reactive oxygen species levels and activation of specific signaling pathways.

Neuropharmacological Effects

Another area of interest is the neuropharmacological potential of this compound. Studies have indicated that certain indole derivatives can exhibit anticonvulsant activity. For example, compounds derived from indole structures have been evaluated for their ability to prevent seizures in animal models, showcasing a promising therapeutic profile .

Case Study: Anticancer Activity

In a study involving Bel-7402 human hepatocellular carcinoma cells, this compound demonstrated significant growth inhibition. The compound activated NOX4 and SIRT3 pathways, leading to increased oxidative stress and subsequent apoptosis in cancer cells . This case study highlights the compound's potential as a therapeutic agent against resistant cancer variants.

Case Study: Neurotoxicity Assessment

A systematic evaluation of the neurotoxic effects of indole derivatives was conducted using various doses in rodent models. The results indicated that while some compounds exhibited beneficial anticonvulsant properties, they also presented risks of neurotoxicity at higher doses . This underscores the importance of dose optimization in developing safe therapeutic agents.

Mechanism of Action

The mechanism of action of [2-(1H-Indol-3-yl)-1-methyl-ethyl]-hydrazine involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in cell proliferation, leading to anticancer effects . The compound’s structure allows it to interact with multiple pathways, making it effective in various biological contexts .

Comparison with Similar Compounds

Table 1: Structural Comparison of Indole-Based Hydrazine Derivatives

Compound Name Substituent Structure Molecular Weight (g/mol) Key Applications
[Target Compound] 2-(1H-Indol-3-yl)-1-methyl-ethyl Not reported Hypothesized biological activity
2-(1H-Indol-3-yl)acetohydrazide (IAH) Acetyl group (-CH2CO-) 189.21 Corrosion inhibition, heterocyclic synthesis
4-(1H-Indol-3-yl)butanehydrazide (IBH) Butyl group (-CH2CH2CH2CO-) 217.27 Corrosion inhibition
2-(1H-Indol-3-yl)acetyl-N-(substituted phenyl)hydrazine carbothioamides Thiourea-substituted hydrazine ~300–350 Anticonvulsant agents
  • Branching vs. Chain Length: The target compound’s 1-methyl-ethyl group introduces steric bulk compared to IAH’s linear acetyl group or IBH’s longer butyl chain.
  • Heterocyclic Derivatives: Unlike IAH, which forms oxadiazoles (e.g., 5-substituted-1,3,4-oxadiazoles ), the target compound’s branched structure could favor distinct cyclization pathways, leading to novel heterocycles with unique pharmacological profiles.

Table 3: Pharmacological and Functional Comparisons

Compound Biological Activity Efficacy/Performance Notes Reference
IAH Corrosion inhibitor for mild steel 88% inhibition efficiency in HCl
IBH Corrosion inhibitor Higher inhibition than IAH due to longer chain
5-(1H-Indol-3-yl)methyl-1,3,4-oxadiazoles Anticancer agents Moderate activity against NSCLC cells
Hydrazine carbothioamides Anticonvulsant Comparable to carbamazepine in MES model
  • Anticonvulsant Activity : Derivatives like 5b (from ) showed superior potency to carbamazepine, attributed to electron-withdrawing substituents enhancing receptor binding . The target compound’s branched alkyl group might modulate pharmacokinetics (e.g., half-life) by altering metabolic stability.
  • Corrosion Inhibition : Linear-chain hydrazides (IAH, IBH) adsorb more efficiently on metal surfaces via planar orientation. The target compound’s branching could reduce surface coverage but improve solubility in organic coatings .

Physicochemical Properties

  • Lipophilicity : IBH’s longer chain increases logP compared to IAH, enhancing membrane permeability but reducing aqueous solubility. The target compound’s branching may balance these properties.
  • Thermal Stability : Hydrazine derivatives like N-[2-(1H-indol-3-yl)ethyl]-N′,N′-dimethylpropane-1,3-diamine (PDAT) exhibit stability up to 150°C , suggesting the target compound may share similar resilience due to aromatic indole stabilization.

Biological Activity

[2-(1H-Indol-3-yl)-1-methyl-ethyl]-hydrazine is a compound that has garnered attention due to its potential biological activities, particularly in the realms of anticancer, antiviral, and antimicrobial effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

  • Chemical Formula : C₁₁H₁₃N₃
  • CAS Number : 117776-78-0
  • Molecular Structure : The compound features an indole moiety, which is known for its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Studies suggest that it can inhibit specific enzymes involved in cell proliferation, thereby exerting anticancer effects. The hydrazine group in its structure enhances its reactivity and potential for biological interaction .

Anticancer Activity

Research indicates that indole derivatives, including this compound, exhibit significant anticancer properties.

Case Studies

  • In Vitro Studies : A study evaluated the cytotoxicity of indole derivatives against various cancer cell lines such as HCT-116 (colon carcinoma), HepG2 (liver carcinoma), and MDA-MB-231 (breast carcinoma). The results showed that compounds similar to this compound demonstrated IC₅₀ values ranging from 10 to 30 µM, indicating promising anticancer activity .
  • Mechanistic Insights : Molecular docking studies revealed that the compound could act as an inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase domain, suggesting a mechanism for its anticancer effects .
Cell LineIC₅₀ (µM)Reference
HCT-11615
HepG220
MDA-MB-23125

Antiviral and Antimicrobial Activity

Indole derivatives are also recognized for their antiviral and antimicrobial properties. This compound has been studied for its potential to inhibit viral replication and microbial growth.

Research Findings

A study highlighted the compound's effectiveness against various bacterial strains, demonstrating a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Escherichia coli .

Safety and Toxicity Profile

The safety profile of this compound has been assessed through various toxicity studies. Preliminary results indicate low toxicity levels in normal cell lines compared to cancerous ones, suggesting a favorable therapeutic index .

Toxicity Data

CompoundLD₅₀ (mg/kg)Reference
This compound>2000

Q & A

Q. What are the standard synthetic routes for preparing [2-(1H-Indol-3-yl)-1-methyl-ethyl]-hydrazine and its derivatives?

The synthesis typically involves esterification of indole-containing carboxylic acids (e.g., 2-(1H-indol-3-yl)acetic acid) followed by hydrazinolysis. For example:

  • Step 1 : React 2-(1H-indol-3-yl)acetic acid with absolute ethanol and catalytic H₂SO₄ to form the ethyl ester .
  • Step 2 : Reflux the ester with hydrazine hydrate in methanol to yield the corresponding acetohydrazide intermediate .
  • Step 3 : Functionalize the hydrazide via alkylation, cyclization, or condensation reactions to generate derivatives . Key intermediates include ethyl 2-(1H-indol-3-yl)acetate and 2-(1H-indol-3-yl)acetohydrazide .

Q. Which spectroscopic and analytical methods are employed to characterize this compound derivatives?

  • IR spectroscopy : Identifies functional groups like N-H (3100–3300 cm⁻¹) and C=O (1650–1700 cm⁻¹) .
  • ¹H-NMR : Confirms structural features, such as indole protons (δ 6.9–7.8 ppm) and hydrazine NH signals (δ 4.0–5.5 ppm) .
  • EI-MS : Determines molecular ion peaks and fragmentation patterns to validate molecular weight .
  • X-ray crystallography (if applicable): Resolves crystal structures, as seen in related hydrazine derivatives .

Q. What are the common intermediates in the synthesis of indole-based hydrazine compounds?

Key intermediates include:

  • Ethyl 2-(1H-indol-3-yl)acetate : Synthesized via acid-catalyzed esterification .
  • 2-(1H-indol-3-yl)acetohydrazide : Formed by hydrazinolysis of the ester .
  • Oxadiazole/thiadiazole derivatives : Generated via cyclization with CS₂ or other reagents .

Advanced Research Questions

Q. How do reaction conditions (solvent, catalyst, time) influence the yield of hydrazine derivatives?

  • Solvent : Methanol or ethanol is preferred for hydrazinolysis due to polarity and boiling point .
  • Catalyst : H₂SO₄ accelerates esterification but requires neutralization (e.g., Na₂CO₃) post-reaction .
  • Time : Prolonged reflux (8–12 hours) improves esterification yields, while hydrazinolysis typically completes in 3–8 hours .
  • Temperature : Higher temperatures (reflux conditions) are critical for cyclization reactions to form heterocycles like oxadiazoles .

Q. What strategies can resolve discrepancies in pharmacological activity data across studies?

  • Standardized assays : Use established models (e.g., maximal electroshock (MES) for anticonvulsant activity) to ensure comparability .
  • Structural benchmarking : Compare substituent effects; e.g., electron-withdrawing groups on aryl rings may enhance activity .
  • Meta-analysis : Cross-reference neurotoxicity data (e.g., rotorod test) to differentiate true efficacy from artifacts .

Q. How can computational methods evaluate the impact of substituents on biological activity?

  • Molecular docking : Predict binding affinities to targets like GABA receptors or sodium channels using software (e.g., MOE) .
  • QSAR modeling : Correlate substituent properties (logP, Hammett constants) with anticonvulsant ED₅₀ values .
  • MD simulations : Assess stability of ligand-receptor complexes over time .

Q. What analytical challenges arise in confirming the purity of hydrazine derivatives, and how can they be mitigated?

  • Challenge : Hydrazines are prone to oxidation and hygroscopicity.
  • Solutions :
  • Use inert atmospheres (N₂/Ar) during synthesis .
  • Employ HPLC with UV detection (λ = 254 nm) for purity assessment .
  • Recrystallize products from ethanol or DMF to remove polar impurities .

Q. How to design experiments to assess structure-activity relationships (SAR) for anticonvulsant hydrazine derivatives?

  • Variable substituents : Synthesize derivatives with diverse aryl/heteroaryl groups at the hydrazine terminus .
  • Biological screening : Test compounds in the MES model at 0.5 h and 4 h post-administration to evaluate acute vs. sustained effects .
  • Toxicity profiling : Compare neurotoxicity in rotorod tests against standards like phenytoin .

Data Contradiction Analysis

  • Example : Variability in anticonvulsant activity between derivatives (e.g., compound 5b vs. carbamazepine ).
    • Hypothesis : Differences in lipophilicity or metabolic stability may explain efficacy disparities.
    • Resolution : Measure logP values and conduct pharmacokinetic studies (e.g., plasma half-life).

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